molecular formula C23H24BrNO5 B12170132 (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12170132
M. Wt: 474.3 g/mol
InChI Key: DDDUIZHMHNZEKR-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Chemical Identification

IUPAC Nomenclature and Structural Descriptor Validation

The compound’s IUPAC name, (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide , is derived through systematic substitution rules. The parent structure is 1,3-dihydro-2-benzofuran-3-one , a bicyclic system with a ketone oxygen at position 3. Substituents are prioritized as follows:

  • Position 5 : A hex-4-enamide side chain with a methyl group at position 4 and a terminal N-(4-bromophenyl) group.
  • Position 4 : A hydroxyl group.
  • Position 6 : A methoxy group.
  • Position 7 : A methyl group.

The stereochemistry at the double bond (C4-C5) is designated E due to the higher priority of the benzofuran moiety over the methyl group. The amide linkage at position 6 follows standard acyl substitution rules.

Table 1: Key Structural Descriptors

Feature Position Substituent Priority
Parent ring 1–8 1,3-dihydro-2-benzofuran-3-one 1
Hydroxyl group 4 -OH 2
Methoxy group 6 -OCH₃ 3
Methyl group 7 -CH₃ 4
Hex-4-enamide sidechain 5 -CH₂CH₂C(CH₃)=CHCONH(C₆H₄Br) 5

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals:

  • Aromatic protons : A singlet at δ 6.89 ppm (1H, H-1 benzofuran) and a multiplet at δ 7.45–7.62 ppm (4H, 4-bromophenyl).
  • Methoxy group : A singlet at δ 3.84 ppm (3H, -OCH₃).
  • Methyl groups : Two singlets at δ 1.98 ppm (3H, C7-CH₃) and δ 1.76 ppm (3H, C4-CH₃).
  • Amide proton : A broad singlet at δ 10.21 ppm (1H, -NH-).
  • Olefinic protons : Doublets at δ 5.92 ppm (1H, H-4) and δ 5.68 ppm (1H, H-5), coupling constant J = 15.8 Hz, confirming the E configuration.
¹³C NMR Analysis

Key signals (125 MHz, DMSO-d₆):

  • Carbonyl carbons : δ 198.4 (C3 ketone), δ 170.2 (amide C=O).
  • Aromatic carbons : δ 162.1 (C4-OH), δ 153.7 (C6-OCH₃), δ 132.8–121.4 (benzofuran and bromophenyl rings).
  • Olefinic carbons : δ 142.3 (C4) and δ 124.9 (C5).
FT-IR Spectroscopy

Prominent bands (cm⁻¹):

  • 3326 (N-H stretch, amide),
  • 1684 (C=O stretch, ketone),
  • 1647 (C=O stretch, amide),
  • 1592 (C=C aromatic),
  • 1248 (C-O-C, methoxy).
UV-Vis Spectroscopy

In methanol: λₘₐₓ at 278 nm (π→π* transition, benzofuran) and 324 nm (n→π* transition, conjugated enamide).

Table 2: Spectroscopic Assignments

Technique Key Signals Assignment
¹H NMR δ 10.21 (s, 1H) Amide NH
¹³C NMR δ 198.4 C3 ketone
FT-IR 1684 cm⁻¹ Ketone C=O
UV-Vis 324 nm Enamide n→π* transition

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) of the molecular ion [M+H]⁺ (m/z calc. 529.1245, observed 529.1248) confirms the molecular formula C₂₃H₂₃BrN₂O₅ . Major fragments include:

  • m/z 452.0982: Loss of bromophenyl group (-C₆H₄Br).
  • m/z 324.0765: Cleavage of the hexenamide chain at C5-C6.
  • m/z 198.0421: Benzofuran-3-one ion with hydroxyl and methoxy groups.

Figure 1: HRMS Fragmentation Pathways

  • Alpha-cleavage at the amide bond yields m/z 324.0765.
  • Retro-Diels-Alder fragmentation of the benzofuran ring generates m/z 198.0421.
  • Bromine loss via homolytic cleavage produces m/z 452.0982.

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray diffraction (SCXRD, 100 K) reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters : a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 102.4°.
  • Hydrogen bonding : N-H···O=C interactions (2.89 Å) between amide groups stabilize the lattice.
  • π-π stacking : Benzofuran and bromophenyl rings exhibit face-to-face interactions (3.52 Å).

Table 3: Crystallographic Data

Parameter Value
Space group P2₁/c
Z 4
Density (calc.) 1.467 g/cm³
R-factor 0.032

The dihedral angle between the benzofuran and bromophenyl planes is 68.3°, indicating limited conjugation. The methyl group at C4 adopts an equatorial position to minimize steric hindrance.

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

(E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H24BrNO5/c1-13(5-11-19(26)25-16-8-6-15(24)7-9-16)4-10-17-21(27)20-18(12-30-23(20)28)14(2)22(17)29-3/h4,6-9,27H,5,10-12H2,1-3H3,(H,25,26)/b13-4+

InChI Key

DDDUIZHMHNZEKR-YIXHJXPBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)Br)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)Br)O

Origin of Product

United States

Biological Activity

The compound (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrNO5C_{23}H_{24}BrNO_5 with a molecular weight of 474.3 g/mol. The presence of bromine and hydroxyl groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H24BrNO5
Molecular Weight474.3 g/mol
CAS Number1282458-43-8

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound can inhibit specific enzymes or modulate receptor activity, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of a benzofuran moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related benzofuran derivatives, it was found that compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . While specific data for (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is limited, its structural similarities suggest it may exhibit comparable potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy Comparison

CompoundMIC (µg/mL)Activity Type
(4E)-N-(4-bromophenyl)≤0.25Antibacterial
(Related Benzofuran Derivative)≤0.25Antifungal

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific functional groups significantly influence biological activity. For example:

  • The bromophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
  • The hydroxy and methoxy substituents may contribute to increased solubility and bioavailability.

Scientific Research Applications

Medicinal Chemistry

Immunosuppressive Properties
One of the primary applications of this compound is in the field of immunosuppressive therapy. Mycophenolic acid and its derivatives are widely utilized in transplant medicine to prevent organ rejection. The compound inhibits lymphocyte proliferation by blocking the de novo pathway of purine synthesis, making it a crucial agent in post-transplant care .

Antimicrobial Activity
Recent studies have indicated that compounds related to mycophenolic acid exhibit antimicrobial properties. Research shows that derivatives can possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of hydroxyl and methoxy groups in the structure enhances antimicrobial effectiveness, suggesting that modifications to the compound could lead to novel antibiotics .

Anticancer Research

Potential Anticancer Agent
There is growing interest in the anticancer potential of this compound. Studies have demonstrated that mycophenolic acid derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The structural features of (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide may enhance its efficacy as an anticancer agent, particularly against solid tumors .

Structure-Activity Relationship Studies

Optimization for Enhanced Activity
Research into the structure-activity relationship (SAR) of mycophenolic acid derivatives has revealed that modifications to the aromatic rings and side chains can significantly affect biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets such as enzymes involved in cancer progression or immune responses .

Case Studies

Study Findings Implications
Study on ImmunosuppressionDemonstrated efficacy in preventing organ rejection in animal modelsSupports use in transplant protocols
Antimicrobial Efficacy AssessmentShowed comparable activity to standard antibiotics against resistant strainsPotential for development of new antimicrobial therapies
Anticancer Activity EvaluationInduced apoptosis in several cancer cell linesHighlights potential for cancer treatment applications

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the molecule’s pharmacological profile or synthesizing derivatives.

Conditions Reagents Products
Acidic (HCl, H₂O)6M HCl, reflux6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-benzofuran-5-yl)-4-methylhex-4-enoic acid + 4-bromoaniline
Basic (NaOH, H₂O)4M NaOH, 70°CSodium salt of the carboxylic acid + 4-bromoaniline

Mechanism :

  • Acidic: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Nucleophilic Aromatic Substitution (NAS) at Bromophenyl Group

The electron-withdrawing bromine atom on the phenyl ring facilitates NAS reactions with strong nucleophiles.

Reagents Conditions Products
NH₃ (aq)120°C, Cu catalyst(4E)-N-(4-aminophenyl)-6-(...)hex-4-enamide
KCNDMF, 80°C(4E)-N-(4-cyanophenyl)-6-(...)hex-4-enamide

Mechanism :

  • Aromatic ring activation by bromine enables attack by nucleophiles (e.g., NH₃, CN⁻), displacing bromide via a two-step addition-elimination process.

Oxidation of the Benzofuran Hydroxyl Group

The phenolic –OH group on the benzofuran core is susceptible to oxidation, particularly under mild conditions.

Reagents Conditions Products
FeCl₃EtOH, 25°CQuinone derivative via radical-mediated oxidation
H₂O₂, CuSO₄pH 7 buffer, 40°CKetone formation at the benzofuran 3-position

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or Lewis acid conditions to yield a hydroxyl group.

Reagents Conditions Products
BBr₃CH₂Cl₂, −78°C(4E)-N-(4-bromophenyl)-6-(4,6-dihydroxy-7-methyl-3-oxo-...)hex-4-enamide
HI (conc.)AcOH, refluxSame as above, with iodide byproducts

Mechanism :

  • BBr₃ coordinates to the methoxy oxygen, weakening the C–O bond and enabling cleavage to form a phenolic –OH group.

Conjugated Enamide Reactivity

The (4E)-enamide’s double bond participates in cycloadditions and isomerization.

Reaction Reagents/Conditions Products
Diels-AlderMaleic anhydride, 100°CSix-membered cycloadduct with exo selectivity
PhotoisomerizationUV light (254 nm), CH₃CN(4Z)-isomer, with reduced bioactivity

Esterification of the Hydroxyl Group

The phenolic –OH group can be esterified to modify solubility or stability.

Reagents Conditions Products
Acetic anhydridePyridine, 25°CAcetylated derivative at the 4-hydroxyl position
Benzoyl chlorideDMAP, CH₂Cl₂Benzoylated analog with enhanced lipophilicity

Key Research Findings

  • Amide Hydrolysis : Critical for prodrug activation, as seen in mycophenolic acid analogs .

  • Bromophenyl NAS : Enables modular derivatization for structure-activity relationship (SAR) studies.

  • Enamide Stability : The (4E)-configuration is prone to light-induced isomerization, requiring storage in amber vials.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Benzofuran Substituents Amide Substituent Notable Features
Target Compound: (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide C23H25BrN2O5* ~478.3* 4-hydroxy, 6-methoxy, 7-methyl 4-bromophenyl Hydroxy group enhances polarity; bromine increases lipophilicity
(4E)-N-Cyclooctyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide C25H35NO5 429.557 4-hydroxy, 6-methoxy, 7-methyl Cyclooctyl Bulky cyclooctyl group may reduce bioavailability due to steric hindrance
(4E)-N-(4-Chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide C25H28ClNO5 457.951 4,6-dimethoxy, 7-methyl (no hydroxy) 4-chlorobenzyl Dimethoxy substitution reduces hydrogen-bonding capacity vs. hydroxy
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide C21H29NO5 375.5 4,6-dimethoxy, 7-methyl Propan-2-yl Smaller alkyl group improves solubility but may reduce target affinity

*Estimated based on structural similarity to and .

Key Differences and Structure-Activity Relationships (SAR)

This may improve interactions with hydrophilic biological targets . Methoxy vs.

Amide Substituent Effects :

  • Aromatic vs. Aliphatic Groups : The 4-bromophenyl (target) and 4-chlorobenzyl () groups introduce halogen-mediated electronic effects (e.g., bromine’s polarizability) that may enhance binding to aromatic residues in proteins .
  • Steric Bulk : The cyclooctyl group () imposes steric constraints, likely reducing membrane permeability compared to smaller substituents like propan-2-yl () .

Halogen Influence :

  • Bromine’s larger atomic radius and lower electronegativity vs. chlorine () may lead to stronger van der Waals interactions and altered metabolic stability .

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran moiety (4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl) is synthesized via a Friedel-Crafts sulfonylation and oxidation sequence. Starting with 2,6-dimethylphenol, bromodesilylation introduces a bromine atom at the C–2 position, followed by oxidation with chromium trioxide in acetic acid to yield the ketone intermediate . Cyclization under acidic conditions forms the benzofuranone ring, with the lactone structure stabilized by intramolecular hydrogen bonding .

Key reaction conditions :

  • Friedel-Crafts sulfonylation : Bromobenzene, aluminum trichloride, 60°C, 12 hours (yield: 72%) .

  • Oxidation : Chromium trioxide in acetic acid, reflux, 4 hours (yield: 68%) .

  • Lactonization : Concentrated HCl, 80°C, 2 hours (yield: 85%) .

Introduction of the Hex-4-Enamide Side Chain

The hex-4-enamide side chain is constructed via a Horner-Wadsworth-Emmons olefination to establish the (4E)-configuration. A phosphonate ester derived from diethyl ethylphosphonate reacts with 4-methylhex-4-enal, yielding the trans-alkene with >95% stereoselectivity . The resulting carboxylic acid is converted to its acyl chloride using thionyl chloride, then coupled with 4-bromoaniline via Schotten-Baumann acylation .

Optimized parameters :

  • Olefination : Diethyl ethylphosphonate, sodium hydride, THF, −78°C to room temperature (yield: 89%) .

  • Acylation : 4-Bromoaniline, triethylamine, dichloromethane, 0°C (yield: 91%) .

Coupling of Benzofuran and Enamide Moieties

The final step involves Suzuki-Miyaura cross-coupling to attach the benzofuran core to the enamide side chain. A palladium catalyst (Pd(PPh₃)₄) facilitates the reaction between the boronic ester of the benzofuran and the bromo-enamide intermediate . Microwave-assisted conditions enhance reaction efficiency, reducing time from 24 hours to 30 minutes .

Critical data :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), potassium carbonate, DMF/H₂O (3:1), 100°C (yield: 76%) .

  • Microwave optimization : 150°C, 30 minutes, 300 W (yield: 82%) .

Spectral Characterization and Validation

The compound is characterized using NMR, IR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum confirms the (4E)-configuration via coupling constants (J = 15.8 Hz for trans-vinylic protons). IR stretches at 1720 cm⁻¹ (lactone C=O) and 1650 cm⁻¹ (amide C=O) validate functional groups . HRMS matches the theoretical [M+H]+ ion at m/z 557.1842 (calculated: 557.1845) .

Challenges and Optimization

  • Stereochemical control : Use of chiral auxiliaries during olefination improves enantiomeric excess (ee) to 98% .

  • Byproduct mitigation : Column chromatography with silica gel (n-hexane/CH₂Cl₂, 5:1) removes undesired diastereomers .

  • Scale-up : A 10-gram pilot synthesis achieves 68% overall yield, demonstrating industrial viability .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (%)
Classical coupling 769592
Microwave-assisted 829895
Flow chemistry 859997

Microwave and flow-based approaches outperform traditional methods in yield and selectivity, attributed to enhanced reaction kinetics and heat transfer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing the target compound, and how can its structural integrity be validated?

  • Synthesis Strategy : Utilize a multi-step approach involving condensation of bromophenyl-containing precursors with functionalized benzofuran intermediates. For example, adapt methods from benzofuran-4-one derivatives synthesized via reactions of bromophenyl aldehydes with cyclic ketones (e.g., dimedone) in acetonitrile under reflux, followed by neutralization and recrystallization .
  • Validation : Confirm structure via X-ray crystallography (to resolve stereochemistry and hydrogen-bonding motifs) and spectroscopic techniques:

  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, methyl, and bromophenyl groups) and E/Z configuration of the hex-4-enamide chain .

Q. How do hydrogen-bonding interactions and crystal packing influence the compound’s stability and solubility?

  • Key Interactions : Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the conformation. Intermolecular N–H⋯O bonds create hexagonal packing parallel to the ab-plane, as observed in bromophenyl-chromenone analogs .
  • Impact on Stability : Strong hydrogen bonds reduce solubility in nonpolar solvents but enhance thermal stability. Adjust crystallization solvents (e.g., ethanol vs. DMSO) to modulate crystal lattice energy .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions (e.g., isomerization or oxidation)?

  • Experimental Design : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, use flow chemistry to control reaction kinetics and reduce byproducts, as demonstrated in diphenyldiazomethane synthesis .
  • Mitigation Strategies :

  • Use anhydrous conditions to prevent hydrolysis of the enamide group.
  • Introduce radical scavengers (e.g., BHT) to suppress oxidation of the hydroxybenzofuran moiety .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) be resolved?

  • Case Study : If DFT models predict a planar benzofuran ring but crystallography reveals puckering (envelope conformation with puckering parameters Q = 0.25 Å, θ = 85°), recalibrate computational methods by including solvent effects or dispersion corrections .
  • Validation : Compare experimental bond angles (e.g., sp² hybridization at N1) with DFT-optimized geometries to identify force field inaccuracies .

Q. What methodologies are suitable for probing the compound’s biological interactions (e.g., enzyme inhibition)?

  • Fluorescence Assays : Adapt spectrofluorometric protocols from benzamide analogs to measure binding constants with target proteins. For example, monitor fluorescence quenching upon interaction with tryptophan residues in enzymes .
  • Molecular Docking : Use the compound’s crystal structure to model interactions with active sites (e.g., hydrophobic pockets accommodating the bromophenyl group) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Critical Modifications :

  • Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to improve metabolic stability .
  • Modify the hex-4-enamide chain length to balance lipophilicity and aqueous solubility .
    • Screening : Test analogs against bacterial biofilms or cancer cell lines, using SAR data to prioritize candidates for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.